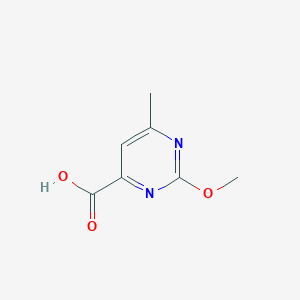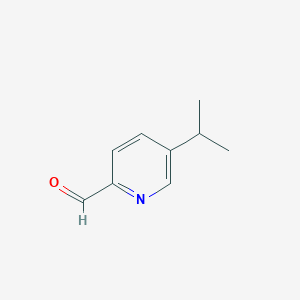![molecular formula C6H6N2O3 B163398 2-[(2-cyanoacetyl)amino]prop-2-enoic Acid CAS No. 133626-26-3](/img/structure/B163398.png)
2-[(2-cyanoacetyl)amino]prop-2-enoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-cyanoacetyl)amino]prop-2-enoic Acid is an organic compound with the molecular formula C6H6N2O3 It is characterized by the presence of both a cyano group and an acrylic acid moiety, making it a versatile compound in various chemical reactions and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-cyanoacetyl)amino]prop-2-enoic Acid typically involves the cyanoacetylation of amines. One common method includes the reaction of cyanoacetic acid with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(2-cyanoacetyl)amino]prop-2-enoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the cyano group under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
2-[(2-cyanoacetyl)amino]prop-2-enoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and polymers.
Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug design.
Industry: It is utilized in the production of specialty chemicals and advanced materials, including adhesives and coatings
Wirkmechanismus
The mechanism by which 2-[(2-cyanoacetyl)amino]prop-2-enoic Acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and affect various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Cyanoacetic acid: Similar in structure but lacks the acrylic acid moiety.
Acrylic acid: Contains the acrylic acid moiety but lacks the cyano group.
Cyanoacetamide: Contains the cyano group but lacks the acrylic acid moiety.
Uniqueness: 2-[(2-cyanoacetyl)amino]prop-2-enoic Acid is unique due to the presence of both the cyano and acrylic acid groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a broader range of reactions compared to its similar counterparts .
Eigenschaften
CAS-Nummer |
133626-26-3 |
|---|---|
Molekularformel |
C6H6N2O3 |
Molekulargewicht |
154.12 g/mol |
IUPAC-Name |
2-[(2-cyanoacetyl)amino]prop-2-enoic acid |
InChI |
InChI=1S/C6H6N2O3/c1-4(6(10)11)8-5(9)2-3-7/h1-2H2,(H,8,9)(H,10,11) |
InChI-Schlüssel |
ZDERGWXXIIOCNV-UHFFFAOYSA-N |
SMILES |
C=C(C(=O)O)NC(=O)CC#N |
Kanonische SMILES |
C=C(C(=O)O)NC(=O)CC#N |
Synonyme |
2-Propenoicacid,2-[(cyanoacetyl)amino]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B163338.png)




![[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate](/img/structure/B163359.png)
![8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride](/img/structure/B163365.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B163369.png)
